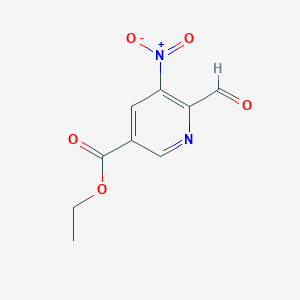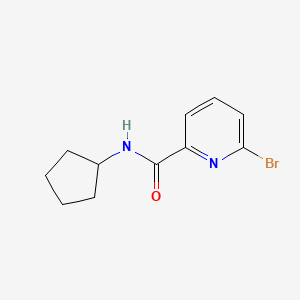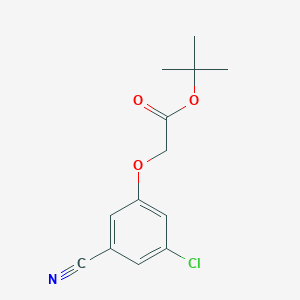
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro group, a cyano group, and a tert-butyl ester functional group attached to a phenoxyacetic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester typically involves the reaction of 3-chloro-5-cyano-phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Hydrolysis: Formation of (3-Chloro-5-cyano-phenoxy)-acetic acid.
Reduction: Formation of (3-Chloro-5-aminophenoxy)-acetic acid tert-butyl ester.
科学的研究の応用
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3-Chloro-4-cyano-phenoxy)-acetic acid tert-butyl ester
- (3-Bromo-5-cyano-phenoxy)-acetic acid tert-butyl ester
- (3-Chloro-5-nitro-phenoxy)-acetic acid tert-butyl ester
Uniqueness
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester is unique due to the specific positioning of the chloro and cyano groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical structure allows for selective modifications and applications in various fields.
特性
分子式 |
C13H14ClNO3 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC名 |
tert-butyl 2-(3-chloro-5-cyanophenoxy)acetate |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(16)8-17-11-5-9(7-15)4-10(14)6-11/h4-6H,8H2,1-3H3 |
InChIキー |
CMPINOINLFQICQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
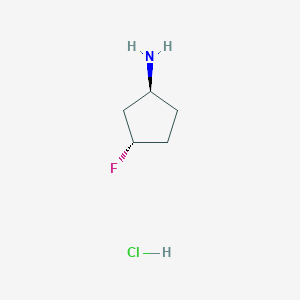
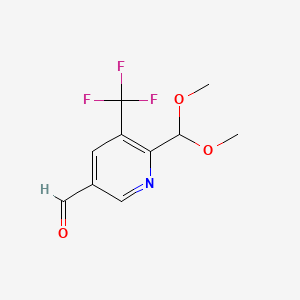
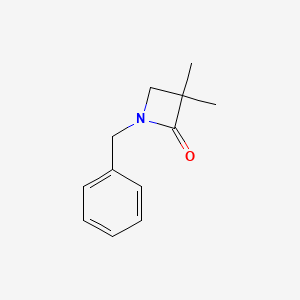
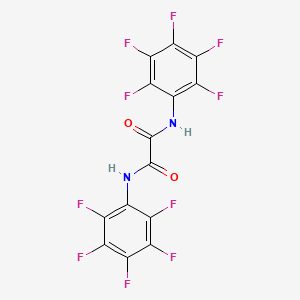


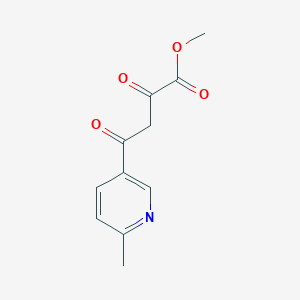
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
